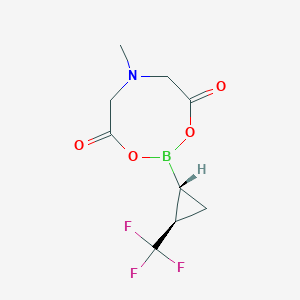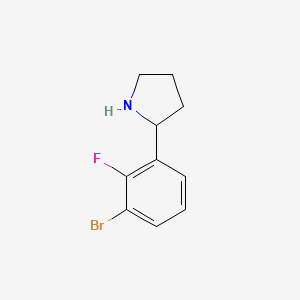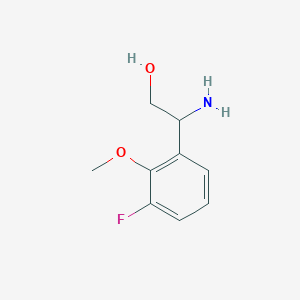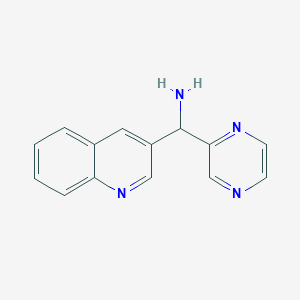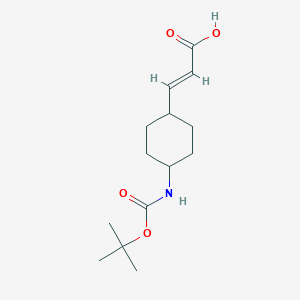
3-(3-Methoxypropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxypropyl)azetidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 3-iodo-azetidine with a methoxypropyl group can be facilitated using palladium catalysts and phosphine ligands . Another method involves the aza Paternò–Büchi reaction, which is a [2+2] cycloaddition reaction between an imine and an alkene component .
Industrial Production Methods: Industrial production of azetidines, including this compound, often relies on scalable synthetic routes such as ring-opening polymerization and cycloaddition reactions. These methods ensure high yields and purity, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methoxypropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-(3-Methoxypropyl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxypropyl)azetidine involves its interaction with specific molecular targets. For instance, certain azetidine derivatives inhibit mycobacterial growth by interfering with cell envelope biogenesis, specifically late-stage mycolic acid biosynthesis . This unique mechanism makes it a promising candidate for developing new antimicrobial agents.
Comparación Con Compuestos Similares
Aziridines: These are three-membered nitrogen-containing heterocycles with higher ring strain compared to azetidines.
Pyrrolidines: These are five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity.
Uniqueness: 3-(3-Methoxypropyl)azetidine stands out due to its balanced ring strain, which provides both stability and reactivity. This makes it more versatile compared to aziridines and pyrrolidines, allowing for a broader range of applications in synthesis and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
3-(3-methoxypropyl)azetidine |
InChI |
InChI=1S/C7H15NO/c1-9-4-2-3-7-5-8-6-7/h7-8H,2-6H2,1H3 |
Clave InChI |
PFLZFHWQTIROCP-UHFFFAOYSA-N |
SMILES canónico |
COCCCC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


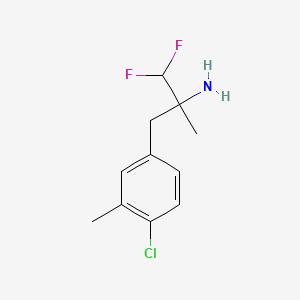
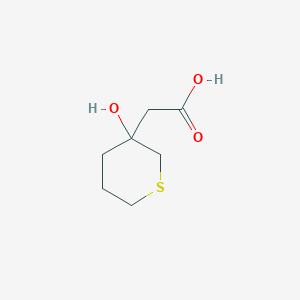
![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)
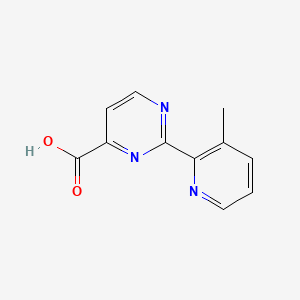
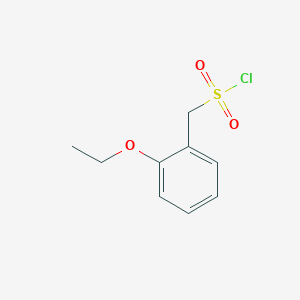
![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)
![2-chloro-N-[4-(4-chlorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyridine-3-carboxamide](/img/structure/B15311408.png)
![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
